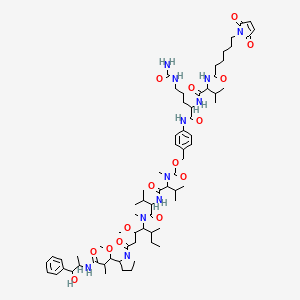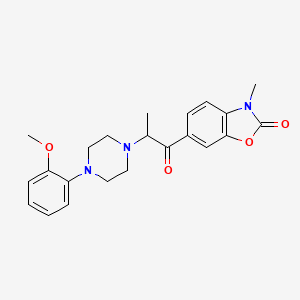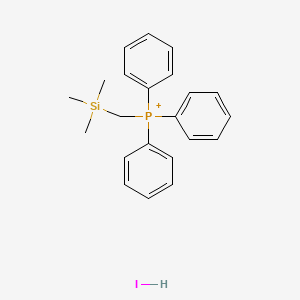
Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide is a chemical compound with the molecular formula C22H26IPSi. It is known for its unique structure, which includes a triphenylphosphine moiety bonded to a trimethylsilylmethyl group, and is paired with a hydroiodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide typically involves the reaction of triphenylphosphine with trimethylsilylmethyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction scheme is as follows: [ \text{PPh}_3 + \text{Me}_3\text{SiCH}_2\text{I} \rightarrow \text{[Ph}_3\text{PCH}_2\text{SiMe}_3\text{]}+\text{I}- ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilylmethyl group can be replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles used include halides, alkoxides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphonium salts.
Reduction: Reduced phosphine derivatives.
Scientific Research Applications
Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying phosphine interactions in biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism by which Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide exerts its effects involves the interaction of the phosphine moiety with various molecular targets. The trimethylsilylmethyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The hydroiodide ion acts as a counterion, stabilizing the overall structure.
Comparison with Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand in coordination chemistry.
Trimethylsilylmethylphosphine: Similar in structure but lacks the triphenyl groups, making it less bulky and less reactive.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, commonly used as a byproduct in various reactions.
Uniqueness: Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide is unique due to the presence of both the triphenylphosphine and trimethylsilylmethyl groups, which confer distinct reactivity and stability. This makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C22H27IPSi+ |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C22H26PSi.HI/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1; |
InChI Key |
PPORXBBMZZFXTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



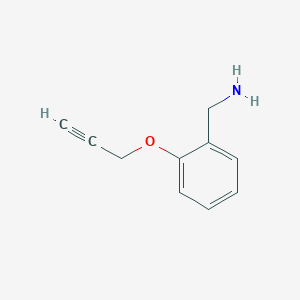


![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
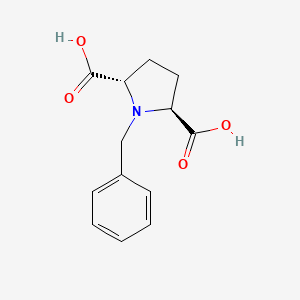
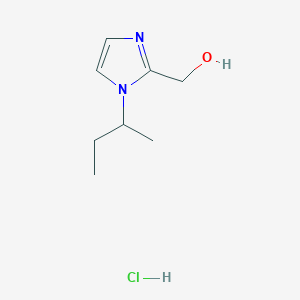
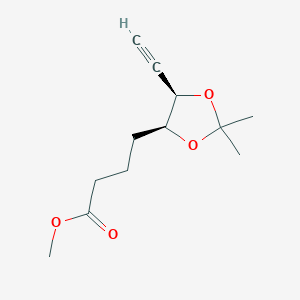
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
